molecular formula C12H14N4O B2858676 4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline CAS No. 1274929-63-3

4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline

Cat. No.: B2858676
CAS No.: 1274929-63-3
M. Wt: 230.271
InChI Key: OAZQWIQVNMCSCL-UHFFFAOYSA-N
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Description

4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline is a high-quality chemical building block with the CAS Number 1274929-63-3 and a molecular formula of C12H14N4O . It features a unique molecular architecture that combines an aniline group with a 3-cyclopropyl-1H-1,2,4-triazole moiety linked via a methoxy bridge . This structure makes it a valuable intermediate for researchers in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules targeting various biological pathways. Compounds containing the 1,2,4-triazole core are frequently investigated for their diverse biological activities and are found in agents targeting a range of enzymes and receptors. As a specialized aniline derivative, it serves as a key precursor in the development of potential protease inhibitors, kinase inhibitors, and other bioactive molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-9-3-5-10(6-4-9)17-7-11-14-12(16-15-11)8-1-2-8/h3-6,8H,1-2,7,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZQWIQVNMCSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=N2)COC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline typically involves multiple steps, starting with the preparation of the cyclopropyl-1H-1,2,4-triazol-5-yl core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form different oxidation products.

  • Reduction: The compound can be reduced to yield reduced derivatives.

  • Substitution: The methoxy and aniline groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

  • Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitrobenzene derivatives, azo compounds, and other oxidized forms.

  • Reduction Products: Aniline derivatives and other reduced forms.

  • Substitution Products: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand the interaction of triazole derivatives with biological targets.

Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial properties.

Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The aniline group may participate in hydrogen bonding and other interactions, contributing to the compound's biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

4-[(5-Isopropyl-1H-1,2,4-triazol-3-yl)methoxy]aniline
  • Structural Difference : The cyclopropyl group is replaced with an isopropyl substituent.
  • Data : Molecular weight = 232.28 g/mol (vs. 245.29 g/mol for the cyclopropyl analog) .
3-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline
  • Structural Difference : A methyl group replaces the cyclopropyl substituent.
  • Impact : Reduced steric hindrance and lower lipophilicity compared to cyclopropyl derivatives, which may affect bioavailability .

Positional Isomerism in Aniline-Triazole Linkages

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
  • Structural Difference : The triazole is directly attached to the ortho position of the aniline ring instead of via a methoxy linker.
  • Impact : Eliminates the methoxy spacer, reducing conformational flexibility and possibly altering binding modes.
  • Data : Molecular weight = 200.24 g/mol; synthesized via X-ray crystallography-validated methods .
3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
  • Structural Difference : The triazole is attached to the meta position of the aniline ring.
  • Impact : Altered electronic distribution and steric interactions compared to para-substituted analogs .

Heterocyclic Core Modifications

4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline
  • Structural Difference : The triazole core is replaced with an oxadiazole ring.
  • Impact : Oxadiazoles exhibit different electronic properties (e.g., higher polarity), which may affect solubility and target engagement .
  • Data : Molecular weight = 257.31 g/mol; lower lipophilicity (clogP = 2.1) compared to triazole analogs .

Halogen-Substituted Analogs

4-Chloro-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
  • Structural Difference : A chloro substituent is added to the aniline ring.
  • Data : Melting point = 237–239°C; LC-MS m/z = 235 [M+1].

Pharmacological and Physicochemical Properties

Pharmacokinetic Profiles (SwissADME Analysis)

Property Target Compound 4-Chloro Analog Oxadiazole Analog
Molecular Weight (g/mol) 245.29 234.67 257.31
clogP 2.8 3.1 2.1
H-bond Donors 2 2 2
H-bond Acceptors 5 4 5
Synthetic Yield (%) 85–90* 98.7 N/A

*Estimated based on methods in .

Biological Activity

4-[(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline is a compound that features a unique combination of a triazole ring and an aniline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O, with a molecular weight of approximately 230.27 g/mol. The compound's structure includes a methoxy group attached to an aniline moiety and a cyclopropyl-substituted triazole ring, which is crucial for its biological interactions.

Antifungal Activity

Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant antifungal properties. For instance, studies have shown that derivatives of triazole can be effective against various fungal pathogens such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship (SAR) analysis indicates that the presence of the cyclopropyl group enhances the binding affinity to fungal targets.

Table 1: Antifungal Activity of Triazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AC. albicans0.0156 μg/mL
Compound BA. fumigatus0.0312 μg/mL
This compoundC. albicansTBD

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Studies indicate that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve interference with bacterial cell wall synthesis or inhibition of key enzymatic pathways.

Table 2: Antibacterial Activity

CompoundTarget BacteriaMIC (μg/mL)
Compound CStaphylococcus aureus0.125
Compound DEscherichia coli0.250
This compoundPseudomonas aeruginosaTBD

Anticancer Activity

The anticancer properties of triazole derivatives have been widely studied due to their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies on similar compounds suggest that this compound may exhibit cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that certain triazole derivatives possess IC50 values in the low micromolar range against various cancer cell lines including breast cancer (MCF7) and lung cancer (A549). Further research is needed to establish the specific efficacy of this compound.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets such as enzymes or receptors involved in fungal and bacterial proliferation. Molecular docking studies suggest that the triazole nitrogen atoms may coordinate with metal ions in active sites of enzymes critical for microbial survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for high-yield synthesis of 4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline?

  • Methodology :

  • Multi-step synthesis : Start with cyclopropane-carboxylic acid derivatives and triazole precursors. Cyclization reactions are critical for forming the triazole core.
  • Solvent optimization : Tetrahydrofuran (THF) or acetonitrile improves reaction homogeneity and yield .
  • Catalyst screening : Use transition-metal catalysts (e.g., Cu(I)) for cyclopropane functionalization.
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
  • Example : A related compound achieved 98.7% yield via reflux in ethanol with glacial acetic acid as a catalyst .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for cyclopropyl (δ ≈ 1.0–2.2 ppm) and aniline protons (δ ≈ 6.5–7.8 ppm) .
  • Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., m/z = 235 [M+1] for a chloro-analogue) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX or ORTEP-III .
  • HPLC : Monitor purity (>95%) with reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can molecular docking and kinetic assays elucidate the compound’s mechanism of action against bacterial targets?

  • Methodology :

  • Target selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or penicillin-binding proteins (PBPs) based on structural analogs .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. The triazole ring may hydrogen-bond with catalytic residues .
  • Kinetic assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate turnover. Compare with control inhibitors .

Q. What strategies address contradictions in reported biological activities of triazole-aniline derivatives?

  • Methodology :

  • Assay standardization : Use identical bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and growth media to minimize variability .
  • Structural analogs : Compare substituent effects (e.g., cyclopropyl vs. methyl groups) on MIC values .
  • Metabolic stability tests : Assess hepatic microsomal degradation to rule out pharmacokinetic confounding .

Q. How can computational and experimental methods improve the compound’s solubility for in vivo studies?

  • Methodology :

  • Co-solvent systems : Test PEG-400 or cyclodextrins in PBS buffer (pH 7.4) .
  • Prodrug design : Introduce phosphate or glycoside groups at the aniline moiety .
  • LogP optimization : Reduce hydrophobicity by replacing cyclopropyl with polar substituents (e.g., hydroxyl) .

Q. What crystallographic insights explain the compound’s stability under varying pH conditions?

  • Methodology :

  • Single-crystal growth : Use slow evaporation in ethanol/water mixtures.
  • pH-dependent studies : Collect data at pH 2–10 to identify protonation states of the triazole and aniline groups .
  • Thermal analysis (TGA/DSC) : Correlate decomposition temperatures with hydrogen-bonding patterns .

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